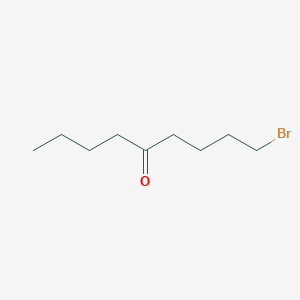

1-Bromononan-5-one

描述

Foundational Principles of ω-Halogenated Carbonyl Compounds in Chemical Transformations

The chemical behavior of ω-halogenated carbonyl compounds is governed by the interplay between the carbonyl group and the halogen atom. The carbonyl group can react with nucleophiles at its carbon atom or, after conversion to an enol or enolate, can itself act as a nucleophile at the α-carbon. utexas.edumasterorganicchemistry.com The carbon-bromine bond provides a site for nucleophilic substitution or the generation of organometallic reagents.

The true synthetic power of these molecules is realized in intramolecular reactions, where one part of the molecule reacts with another. vaia.com In the case of ω-bromoketones, the formation of an enolate under basic conditions creates an internal nucleophile that can attack the carbon bearing the bromine, leading to the formation of cyclic ketones. vaia.com The facility and outcome of these cyclization reactions are highly dependent on the length of the carbon chain separating the reacting centers, with the formation of five- and six-membered rings being particularly favored due to their thermodynamic stability. vaia.com

Furthermore, ω-bromoketones are valuable precursors for a variety of functional group interconversions. For example, they are key starting materials in the synthesis of heterocycles like oxazoles and pyrazoles through tandem reactions involving cyclization. cas.cnorganic-chemistry.org The development of synthetic methods, such as the ring-opening of unstrained cycloalkanols, provides practical access to a range of ω-bromo and ω-iodoketones. nih.govrsc.org

Table 1: Key Transformations of ω-Halogenated Carbonyls

| Reaction Type | Description | Resulting Structure |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack of the enolate onto the carbon-halogen bond. vaia.com | Cyclic Ketones |

| Heterocycle Synthesis | Tandem reactions involving condensation and cyclization with other reagents. cas.cnorganic-chemistry.org | Oxazoles, Pyrazoles, Thiophenes tandfonline.com |

| Favorskii Rearrangement | Rearrangement of α-halo ketones with a strong base to form esters. libretexts.org | Carboxylic Acid Esters |

| Radical Reactions | Formation of alkyl radicals from α-bromo ketones can initiate addition and cyclization. cas.cn | Various, including Pyrazoles |

Mechanistic Considerations for Remote Halogen-Carbonyl Interactions in Bromoketones

The interaction between a remote halogen and a carbonyl group is a nuanced phenomenon that significantly influences the molecule's conformation and reactivity. While direct through-space interactions are more pronounced in α-halo ketones, the electronic effects in ω-bromoketones are still significant. The electron-withdrawing nature of the bromine atom can influence the acidity of protons along the carbon chain, albeit to a lesser extent than in α-halo compounds.

A key mechanistic aspect is the non-covalent interaction known as halogen bonding. nih.govacs.org This refers to the attractive interaction between an electron-poor region on the halogen atom (termed a σ-hole) and a nucleophilic region, such as the lone pair of electrons on the carbonyl oxygen. nih.govacs.org The strength of this interaction increases with the size of the halogen, making bromine a more effective halogen-bond donor than chlorine. nih.gov These interactions, though weak, can stabilize specific conformations that may be crucial for facilitating intramolecular reactions. mdpi.com Computational studies have shown that interactions between carbon-halogen moieties and carbonyl groups are common, with defined geometric preferences. nih.govacs.org

In the context of intramolecular cyclization, the mechanism is often initiated by the formation of an enolate. vaia.com The regioselectivity of this process (i.e., which α-proton is removed) can be controlled by reaction conditions such as temperature and the choice of base, leading to either the kinetic or thermodynamic product. vaia.com At lower temperatures, the less-substituted (kinetic) enolate is often formed faster, while higher temperatures favor the more-substituted (thermodynamic) enolate. vaia.com The subsequent intramolecular SN2 attack by the enolate on the carbon-bromine center proceeds through a cyclic transition state, the stability of which dictates the efficiency of ring formation.

Table 2: Factors Influencing Intramolecular Reactions of Bromoketones

| Factor | Influence | Mechanistic Implication |

|---|---|---|

| Chain Length | Determines the size of the ring to be formed. | Affects thermodynamic stability and feasibility of cyclization. 5- and 6-membered rings are favored. vaia.com |

| Reaction Conditions | Temperature and base strength control enolate formation. vaia.com | Dictates whether the kinetic or thermodynamic cyclization product is formed. vaia.com |

| Halogen Bonding | Weak, attractive interaction between the bromine's σ-hole and the carbonyl oxygen. nih.gov | Can pre-organize the molecule into a conformation favorable for cyclization. |

| Solvent | Can influence the stability of intermediates and transition states. | Affects reaction rates and selectivity. |

Structure

3D Structure

属性

CAS 编号 |

831170-63-9 |

|---|---|

分子式 |

C9H17BrO |

分子量 |

221.13 g/mol |

IUPAC 名称 |

1-bromononan-5-one |

InChI |

InChI=1S/C9H17BrO/c1-2-3-6-9(11)7-4-5-8-10/h2-8H2,1H3 |

InChI 键 |

BTOSUPAELBJMEX-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(=O)CCCCBr |

产品来源 |

United States |

Reactivity and Reaction Pathways of 1 Bromononan 5 One

Electronic Effects and Reactivity of the Carbonyl and Distal Bromine Centers

The presence of a carbonyl group at the C5 position and a bromine atom at the C1 position introduces distinct electronic features within the 1-bromononan-5-one molecule. The carbonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atom. This creates a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic center susceptible to attack by nucleophiles.

Conversely, the bromine atom, also being electronegative, withdraws electron density from the C1 carbon, making it electrophilic as well. This inductive effect renders the C-Br bond polarized and susceptible to cleavage. The bromine atom itself can act as a leaving group in substitution and elimination reactions. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, where a nucleophile replaces the bromide leaving group. matanginicollege.ac.in These reactions can proceed through either intermolecular or intramolecular pathways.

Intermolecular Nucleophilic Attack at the Bromine-Bearing Carbon

As a primary alkyl halide, this compound is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. vulcanchem.com In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, and the carbon-bromine bond breaks simultaneously in a single, concerted step. matanginicollege.ac.in This process results in the inversion of stereochemistry at the reaction center, although in the case of the achiral C1 of this compound, this is not a stereochemical consideration.

A wide variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. khanacademy.org For example, reaction with hydroxide (B78521) ions yields 1-hydroxynonan-5-one, while alkoxides produce the corresponding ethers. Amines can be used to synthesize various substituted aminononanones. The efficiency of these reactions is influenced by the strength of the nucleophile and the reaction conditions. pages.dev

The unimolecular nucleophilic substitution (SN1) mechanism is less likely for this compound. SN1 reactions proceed through a carbocation intermediate and are favored for tertiary and some secondary alkyl halides. libretexts.orgpages.dev The formation of a primary carbocation at the C1 position is energetically unfavorable, making the SN1 pathway less competitive than the SN2 pathway under typical conditions. libretexts.org

Intramolecular Cyclization Reactions Involving the Ketone Moiety

The bifunctional nature of this compound allows for intramolecular reactions where the ketone moiety, or a derivative thereof, acts as an internal nucleophile. For instance, the enolate of the ketone, formed under basic conditions, can potentially attack the C1 carbon, leading to the formation of a cyclic product. However, reports of such base-mediated cyclizations can be unpredictable, with some attempts failing to yield the expected cyclic product. ualberta.ca

Alternatively, transition metal catalysis, particularly with palladium, can facilitate intramolecular cyclization. chemrxiv.orgchemrxiv.org While specific examples for this compound are not extensively detailed in the provided results, analogous systems demonstrate the power of this approach. For example, palladium catalysts can facilitate the intramolecular coupling of bromoalkenes and alkynes to form cyclic structures. chemrxiv.orgchemrxiv.org

Elimination Reactions Leading to Unsaturated Systems

Elimination reactions provide a pathway to introduce unsaturation into the this compound framework, typically resulting in the formation of an alkene. ucalgary.ca These reactions involve the removal of a proton from a carbon adjacent to the bromine-bearing carbon (the β-carbon) and the departure of the bromide leaving group. iitk.ac.in

Elimination can occur via two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). matanginicollege.ac.in

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon (C2) at the same time the C-Br bond breaks to form a double bond. matanginicollege.ac.in Strong, bulky bases favor the E2 pathway.

E1 Mechanism: This two-step process begins with the slow departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene. matanginicollege.ac.inyoutube.com As with SN1 reactions, the E1 mechanism is disfavored for primary alkyl halides like this compound due to the instability of the primary carbocation. lumenlearning.com

Therefore, elimination reactions of this compound are more likely to proceed via the E2 mechanism in the presence of a strong, non-nucleophilic base. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. ucalgary.caiitk.ac.in However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has revolutionized organic synthesis, and compounds like this compound are excellent substrates for such transformations. nih.govrsc.orgrsc.org These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions.

Cross-Coupling Reactions (e.g., Negishi, Kumada)

Cross-coupling reactions are a powerful tool for forming C-C bonds by coupling an organic halide with an organometallic reagent in the presence of a transition metal catalyst, typically palladium or nickel. uh.edunumberanalytics.com

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophilic partner in a Negishi coupling. The reaction generally proceeds with high yield and functional group tolerance under mild conditions. numberanalytics.com The mechanism involves oxidative addition of the alkyl bromide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. numberanalytics.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. organic-chemistry.orgwikipedia.orgwikidoc.org Similar to the Negishi coupling, it is catalyzed by nickel or palladium complexes. wikipedia.org The reaction of this compound with a Grignard reagent in the presence of a suitable catalyst would lead to the formation of a new carbon-carbon bond at the C1 position. A key consideration for Kumada coupling is the reactivity of the Grignard reagent, which can be incompatible with certain functional groups, although the ketone in this compound is relatively remote from the reaction site. organic-chemistry.orgnrochemistry.com The catalytic cycle is analogous to that of other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com

Ruthenium-Catalyzed C-H Alkylations

Ruthenium-based catalysts are pivotal in modern organic synthesis for their ability to facilitate C-H bond functionalization, a process that offers a direct and atom-economical route to complex molecules. mdpi.com In the context of this compound, ruthenium catalysis can enable the alkylation of C-H bonds, a transformation of significant synthetic utility. While specific studies on this compound are not detailed in the provided literature, the principles of ruthenium-catalyzed C-H alkylation are well-established and can be applied.

These reactions often employ a directing group to achieve site-selectivity. For a molecule like this compound, the ketone's carbonyl group could potentially serve as an endogenous directing group, although this is less common than designed directing groups. More typically, a reaction would involve an external directing group temporarily installed on the molecule. However, recent advancements have focused on meta-selective C-H functionalizations without the need for such modifications. nih.govnih.gov

A general catalytic cycle for a ruthenium-catalyzed C-H alkylation involves the formation of a ruthenacycle intermediate. nih.gov For instance, in reactions involving aromatic carboxylic acids, a bidentate N-ligand can enhance the electron density at the ruthenium center, enabling the single-electron reduction of an alkyl halide. nih.gov The resulting alkyl radical then adds to the aromatic ring at the position para to the carbon-ruthenium bond, which corresponds to the meta position relative to the directing carboxylate group. nih.gov This process has been successfully applied to a wide range of (hetero)aromatic carboxylic acids and various functionalized alkyl halides. nih.govnih.gov Visible-light-induced ruthenium catalysis has also emerged as a powerful method for meta-C-H alkylation, where a cyclometalated ruthenium complex, upon light absorption, initiates a single electron transfer (SET) to an alkyl halide to generate the key alkyl radical intermediate. researchgate.net

For this compound, a hypothetical ruthenium-catalyzed C-H alkylation could be envisioned at one of the methylene (B1212753) groups. The specific regioselectivity would depend heavily on the catalyst system, ligands, and reaction conditions employed.

| Catalyst System | Ligand Type | Key Feature | Potential Application |

| [Ru(p-cymene)Cl2]2 | Bidentate N-ligand (e.g., 5,5'-di-Me-bpy) | Enables meta-C-H alkylation of aromatic acids. nih.gov | Functionalization of aromatic derivatives of this compound. |

| Visible-light/Ruthenium | Exogenous-photosensitizer-free | Forms alkyl radical via photoinduced SET. researchgate.net | C-H alkylation under mild, light-induced conditions. |

| Ru3(CO)12 | None specified | Promotes decarboxylative arylation at sp3 carbons. mdpi.com | Could be adapted for alkylation at sites adjacent to a carboxyl group. |

Radical Reaction Pathways

The presence of a bromine atom makes this compound a suitable substrate for radical reactions. Radical reactions often proceed through a chain mechanism involving initiation, propagation, and termination steps. mdpi.comlibretexts.org A common method for generating a carbon-centered radical from an alkyl halide is the reaction with a tributyltin radical (Bu3Sn•), which is typically generated from tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org

Once the primary alkyl radical is formed at the C1 position of the nonanone chain, it can undergo several synthetically useful transformations. libretexts.org

Inter- and Intramolecular C-C Bond Formation : The generated radical is a nucleophilic species that can add to unsaturated bonds like alkenes or alkynes. libretexts.org Intramolecular radical cyclization is a particularly powerful method for constructing cyclic systems, with a strong kinetic preference for the formation of five- and six-membered rings. libretexts.org For this compound, if an unsaturated moiety were present elsewhere in the molecule, this pathway could be used to synthesize cyclic ketones.

Hydrogen Atom Abstraction : The carbon radical can abstract a hydrogen atom from a donor molecule, such as Bu3SnH, leading to the de-halogenated product, nonan-5-one. osti.gov This is a common dehalogenation strategy.

Self-Terminating Radical Reactions : These are non-chain processes where an initial radical addition leads to a cascade of events, including hydrogen atom transfer and cyclization, ultimately terminating to form a stable product without propagating a chain. beilstein-journals.org

The autoxidation of nonan-5-one, a related compound, has been studied as a model for lubricant degradation and proceeds via radical pathways. york.ac.uk This study showed that hydrogen atom abstraction occurs preferentially at the α-position to the carbonyl group, highlighting the influence of the ketone on radical reactivity. york.ac.uk

Enol and Enolate Chemistry of the Ketone Moiety

The ketone functional group in this compound dictates a significant portion of its reactivity, primarily through the formation of enol and enolate intermediates. The protons on the carbons alpha to the carbonyl (C4 and C6) are acidic and can be removed to form a nucleophilic enolate. libretexts.org

The enolate of this compound is a powerful nucleophile, enabling a variety of α-functionalization reactions at the C4 and C6 positions. The resulting α-bromo ketones are versatile synthetic intermediates. libretexts.orgresearchgate.net

Alkylation : The enolate can be alkylated with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds at the α-position.

Further Halogenation : In the presence of a base and a halogen source, further halogenation can occur at the α-positions.

Synthesis of α,β-Unsaturated Ketones : α-bromo ketones are excellent precursors for α,β-unsaturated ketones. libretexts.org Treatment with a non-nucleophilic, sterically hindered base, such as pyridine, can induce an E2 elimination of hydrogen bromide, forming a carbon-carbon double bond conjugated with the carbonyl group. libretexts.org

An efficient method for the α-bromination of various ketones utilizes an aqueous H₂O₂–HBr system "on water," avoiding the need for organic solvents and providing high selectivity for monobromination. researchgate.netscribd.com This method could be used to synthesize α,α'-dibromo ketones from the corresponding ketone.

Keto-enol tautomerism is an equilibrium process where aldehydes and ketones with α-hydrogens interconvert between their keto and enol forms. libretexts.orgmasterorganicchemistry.com This process is catalyzed by both acids and bases. usp.brkhanacademy.org

Acid-Catalyzed Mechanism : The reaction begins with the protonation of the carbonyl oxygen, making the α-proton more acidic. libretexts.org A weak base (like water) then removes an α-proton, leading to the formation of a carbon-carbon double bond and yielding the enol. libretexts.orglibretexts.org This formation of the enol is typically the rate-determining step in reactions like acid-catalyzed α-halogenation. libretexts.org

Base-Catalyzed Mechanism : A base removes an α-proton to form a resonance-stabilized enolate ion. libretexts.orgusp.br Protonation of the oxygen atom of the enolate then yields the enol. usp.br

For this compound, the formation of the enol or enolate is the crucial first step for the α-functionalization reactions described previously. The equilibrium generally favors the keto form for simple ketones, but the enol intermediate is the key reactive species in many transformations. libretexts.org

| Tautomerization Condition | Step 1 | Step 2 | Intermediate |

| Acid-Catalyzed | Protonation of carbonyl oxygen. libretexts.org | Deprotonation of α-carbon. libretexts.org | Oxonium ion. usp.br |

| Base-Catalyzed | Deprotonation of α-carbon. usp.br | Protonation of enolate oxygen. usp.br | Enolate ion. libretexts.org |

Unprecedented Reactivity: Spontaneous Methylation with N,N-Dimethylformamide (DMF)

While N,N-dimethylformamide (DMF) is commonly used as a high-boiling polar aprotic solvent, it can also serve as a reactant, providing various fragments like formyl, amino, or methyl groups. nih.govliv.ac.uk An extraordinary and unexpected reaction is the spontaneous, non-catalyzed α-methylation of an α-bromo ketone using DMF. najah.edu

This reaction was observed during the recrystallization of an α-bromo-ketone from a mixture of DMF and chloroform. najah.eduresearchgate.net Spectroscopic analysis confirmed the disappearance of the α-methylene proton and the appearance of a new methyl group signal. najah.edu

The proposed mechanism involves the nucleophilic attack of DMF on the electrophilic α-carbon of the bromo-ketone. najah.edu The carbon atom at the α-position is rendered highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. najah.edu This attack is followed by a methyl transfer from the DMF-adduct to the enolate, resulting in the α-methylated ketone. najah.edu This represents a rare instance of DMF acting as a methylating agent without the need for a metal catalyst. najah.edu In contrast, rhodium-catalyzed α-methylation of ketones using DMF as a carbon source has also been developed, demonstrating a broader, more controlled application of this principle. liv.ac.ukorganic-chemistry.org

This spontaneous reactivity highlights the importance of solvent choice and the potential for unexpected transformations, even under seemingly mild conditions like recrystallization.

Advanced Spectroscopic and Analytical Characterization of 1 Bromononan 5 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-Bromononan-5-one, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) is instrumental in defining the connectivity and chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the different sets of non-equivalent protons along the aliphatic chain. The electron-withdrawing effects of the bromine atom and the carbonyl group cause adjacent protons to shift downfield.

The expected ¹H NMR spectrum would display signals for the methyl protons as a triplet, while the methylene (B1212753) protons would appear as triplets or multiplets depending on their proximity to the functional groups. For example, the protons on the carbon adjacent to the bromine (C1) are expected to resonate at a lower field (higher ppm) than standard aliphatic protons. researchgate.net Similarly, protons alpha to the carbonyl group (C4 and C6) will also be deshielded.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (-CH₂Br) | ~3.4 | Triplet (t) | 2H |

| H-2 | ~1.9 | Multiplet (m) | 2H |

| H-3 | ~1.7 | Multiplet (m) | 2H |

| H-4 (-CH₂CO-) | ~2.6 | Triplet (t) | 2H |

| H-6 (-COCH₂-) | ~2.5 | Triplet (t) | 2H |

| H-7 | ~1.6 | Multiplet (m) | 2H |

| H-8 | ~1.3 | Multiplet (m) | 2H |

| H-9 (-CH₃) | ~0.9 | Triplet (t) | 3H |

Note: Predicted values are based on standard chemical shift tables and data for analogous structures.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each non-equivalent carbon atom produces a single peak. The chemical shift of each carbon is highly dependent on its chemical environment.

The carbonyl carbon (C5) is the most deshielded and appears significantly downfield, typically in the range of 170-220 ppm for ketones. libretexts.org The carbon atom bonded to the electronegative bromine (C1) is also shifted downfield compared to a typical alkane carbon. chemicalbook.comchemicalbook.com Carbons alpha to the ketone (C4 and C6) are also found at a lower field than other methylene carbons in the chain. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂Br) | 30 - 40 |

| C2 | 32 - 36 |

| C3 | 20 - 25 |

| C4 (-CH₂CO-) | 40 - 50 |

| C5 (C=O) | >200 |

| C6 (-COCH₂-) | 40 - 50 |

| C7 | 23 - 28 |

| C8 | 30 - 35 |

| C9 (-CH₃) | ~14 |

Note: Predicted values are based on standard chemical shift tables and data for analogous bromoalkanes and aliphatic ketones. chemicalbook.comchemicalbook.comoregonstate.edu

While this compound is achiral, its derivatives can be chiral. For instance, reduction of the ketone at C5 produces a chiral alcohol, or substitution at an alpha-carbon could create a stereocenter. In such cases, NMR spectroscopy in conjunction with chiral discriminating agents is used to determine the stereochemical composition, such as the enantiomeric excess (% ee). yu.edu.joshu.ac.uk

There are two primary NMR-based approaches:

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes (e.g., Eu(hfc)₃) that can reversibly bind to the chiral analyte. yu.edu.joshu.ac.uk This interaction forms transient diastereomeric complexes that have different NMR spectra, causing the signals of the two enantiomers to split, allowing for their integration and the determination of their ratio. shu.ac.ukresearchgate.net

Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, converting the pair of enantiomers into a pair of diastereomers. researchgate.netrsc.org Since diastereomers have distinct physical properties, their NMR signals are inherently different, enabling straightforward quantification. rsc.org

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a molecule. For this compound, the most distinctive feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity. miamioh.edu This pattern is due to the natural isotopic abundance of bromine, which exists as a mixture of ⁷⁹Br (50.5%) and ⁸¹Br (49.5%). libretexts.org This results in an [M]⁺ peak and an [M+2]⁺ peak with a relative intensity ratio of approximately 1:1. miamioh.edulibretexts.org Given the molecular formula C₉H₁₇BrO, the molecular ion peaks would appear at m/z 220 (for ⁷⁹Br) and 222 (for ⁸¹Br). chemsrc.com

The fragmentation pattern provides further structural clues. Key fragmentation pathways for aliphatic bromo-ketones include:

Loss of Halogen: Cleavage of the C-Br bond to lose a bromine radical (•Br) is a common fragmentation. miamioh.edu

Alpha-Cleavage: The bond between the carbonyl carbon and an adjacent carbon can break, leading to the loss of an alkyl radical. For this compound, this could involve the loss of a butyl radical or a bromobutyl radical.

McLafferty Rearrangement: If sterically feasible, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkyl bromide functionalities.

The most prominent and diagnostic absorption is the strong, sharp peak from the carbonyl (C=O) group stretch, which for an aliphatic ketone typically appears around 1715 cm⁻¹. wpmucdn.comlibretexts.orgpressbooks.pub Other key absorptions include the C-H stretching vibrations of the aliphatic chain and the C-Br stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1705 - 1725 | Strong, Sharp |

| Alkane | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Alkyl Bromide | C-Br Stretch | 515 - 690 | Medium to Strong |

Source: Data compiled from various spectroscopy resources. wpmucdn.comlibretexts.orgdocbrown.infodocbrown.info

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This technique provides exact data on bond lengths, bond angles, and the conformational arrangement of the atoms. While this compound is likely a liquid at room temperature, XRD analysis can be performed on the compound if it is crystallized at low temperatures.

More commonly, XRD is used to unambiguously confirm the structure and stereochemistry of solid derivatives of bromo-ketones. najah.edunih.gov For instance, if a reaction involving this compound yields a crystalline product, single-crystal XRD can verify its molecular structure and relative or absolute stereochemistry, which is particularly valuable when new chiral centers are formed. nih.govacs.org

Specialized Spectroscopic Methods for Mechanistic Insights (e.g., EPR, UV-Vis)

To elucidate the complex reaction mechanisms involving this compound and its derivatives, specialized spectroscopic techniques are indispensable. Electron Paramagnetic Resonance (EPR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, offer powerful means to detect transient intermediates and monitor reaction kinetics, providing deep mechanistic insights. While specific studies focusing exclusively on this compound are not extensively documented, a wealth of information from analogous bromoketone systems allows for a clear understanding of how these methods can be applied.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR, also known as Electron Spin Resonance (ESR), is a technique uniquely sensitive to species with unpaired electrons, such as free radicals and many transition metal complexes. This makes it an exceptionally powerful tool for investigating reaction pathways that involve radical intermediates.

Detailed Research Findings

Reactions involving bromoketones, particularly metal-catalyzed cross-couplings and photochemically-induced transformations, are frequently proposed to proceed via radical mechanisms. nih.govorganic-chemistry.orgresearchgate.net EPR spectroscopy provides direct evidence for the existence of these transient radical species.

A seminal investigation into the mechanism of nickel-catalyzed enantioconvergent Kumada reactions of racemic α-bromoketones utilized a suite of analytical tools, including EPR spectroscopy. nih.govacs.orgresearchgate.net The study provided compelling support for a radical-chain process. Key findings from EPR analysis in analogous systems include:

Identification of the Active Catalyst: EPR was instrumental in identifying a nickel(I) complex as the active, chain-carrying radical species in the catalytic cycle. nih.govacs.org

Detection of Organic Radicals: The technique can be used to detect and characterize the organic radical intermediates generated upon cleavage of the carbon-bromine bond. For this compound, this would correspond to the formation of a 5-oxononyl radical.

Elucidation of Reaction Pathways: By observing these paramagnetic species, EPR helps confirm that a reaction proceeds via a radical pathway rather than a purely ionic or concerted mechanism. Studies on cobalt-catalyzed cross-couplings of α-bromoketones have also confirmed radical pathways through such mechanistic investigations. organic-chemistry.org

Given that this compound is a functionalized bromoketone, its participation in transition-metal-catalyzed reactions (e.g., intramolecular cyclization, cross-coupling) would be expected to involve similar radical intermediates, which could be definitively characterized by EPR.

Data Table: Potential Radical Intermediates in Reactions of this compound for EPR Analysis

| Potential Radical Species | Originating Reaction | Information Obtainable from EPR |

| 5-Oxononan-1-yl radical | Reductive cleavage of C-Br bond (e.g., with SmI₂, or via photolysis) | Hyperfine coupling constants to determine spin density distribution; g-factor for identification. |

| Ketoalkyl radical (α to C=O) | Hydrogen abstraction from C4 or C6 (e.g., during autoxidation) | Structure confirmation through analysis of hyperfine splitting patterns. |

| Transition Metal Complex (e.g., Ni(I)) | Metal-catalyzed cross-coupling reaction | Oxidation state and coordination environment of the metal center. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is a cornerstone technique for monitoring reaction kinetics and observing the formation or decay of chromophoric species. rsc.org

Detailed Research Findings

While this compound itself possesses only a weak n→π* transition for the carbonyl group (~280 nm) and lacks an extensive conjugated system, UV-Vis spectroscopy becomes highly valuable when the compound is converted into a product with a stronger chromophore. libretexts.org

Kinetic Analysis: The rate of a reaction can be determined by monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product. rsc.orgdvikan.no For instance, in a base-catalyzed elimination of HBr from this compound to yield non-1-en-5-one, the formation of the conjugated enone system would result in a new, strong π→π* absorption band. By tracking the growth of this band over time, the reaction rate and order can be determined.

Monitoring Catalytic Cycles: In the mechanistic studies of nickel-catalyzed reactions of α-bromoketones, UV-Vis spectroscopy was used in concert with EPR to monitor the catalyst's resting state during the reaction. acs.orgresearchgate.net Changes in the UV-Vis spectrum provided information on the concentration and state of the nickel complexes throughout the catalytic cycle.

Investigating Intermediates: The technique can detect the buildup and decay of colored or UV-active intermediates, providing crucial data for constructing a complete mechanistic picture. dvikan.no

Data Table: Hypothetical Kinetic Study of Elimination Reaction of this compound by UV-Vis Spectroscopy

This table illustrates the data that could be collected to monitor the formation of non-1-en-5-one (λmax ≈ 220 nm) from this compound. The pseudo-first-order rate constant (k) can be derived from a plot of ln(A∞ - At) versus time.

| Time (seconds) | Absorbance at 220 nm (At) | ln(A∞ - At) |

| 0 | 0.050 | -0.693 |

| 30 | 0.280 | -1.386 |

| 60 | 0.438 | -2.120 |

| 90 | 0.545 | -2.733 |

| 120 | 0.616 | -3.324 |

| 180 | 0.699 | -4.605 |

| ∞ | 0.800 | - |

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing reaction pathways. scienceopen.com By calculating the potential energy surface of a reaction, DFT can identify the most probable routes from reactants to products, including the characterization of transient intermediates and transition states. scienceopen.com For a molecule like 1-Bromononan-5-one, which features both a ketone and a bromine atom, DFT calculations can unravel the complexities of its reactions, such as nucleophilic substitutions or elimination reactions.

Transition State Characterization and Activation Energy Determination

A critical aspect of reaction pathway analysis is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. msu.edu DFT calculations are instrumental in locating these TS structures. For a hypothetical reaction of this compound, such as a nucleophilic substitution at the carbon bearing the bromine atom, DFT can model the geometry of the transition state, including the bond-breaking and bond-forming distances.

Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy (Ea) of the reaction. The activation energy is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. msu.edumasterorganicchemistry.com For instance, in the base-catalyzed enolization of bromoacetones, the transition state has been shown to resemble the enolate, and bromine substitution accelerates this process. mcmaster.ca Similar principles would apply to the enolization of this compound.

Hypothetical activation energies for competing pathways in a reaction involving this compound could be calculated to predict the major product. For example, a comparison between an SN2 pathway and an E2 elimination pathway would involve calculating the activation energy for each.

| Reaction Pathway | Hypothetical Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN2 Substitution | [Nu---C4---Br]‡ | 22.5 |

| E2 Elimination (H at C3) | [Base---H---C3---C4---Br]‡ | 25.1 |

| E2 Elimination (H at C5) | [Base---H---C5---C4---Br]‡ | 24.2 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound were not found in the searched literature.

Elucidation of Intermolecular and Intramolecular Interactions

DFT calculations can also shed light on the non-covalent interactions that can influence a reaction's progress. msu.edu This includes intermolecular interactions between the substrate and a catalyst or solvent molecules, as well as intramolecular interactions within the this compound molecule itself. For example, in the nucleophilic substitution reactions of α-haloketones, the hydrogens on the α-carbon can have significant attractive interactions with the incoming nucleophile in the initial stages of the reaction. up.ac.za

In the context of this compound, DFT could be used to analyze hydrogen bonding, dipole-dipole interactions, and van der Waals forces that may stabilize or destabilize intermediates and transition states. Understanding these interactions is crucial for explaining observed selectivities and reaction rates.

Quantum Chemical Approaches for Reactivity and Selectivity Prediction

Quantum chemical methods provide a framework for predicting the reactivity and selectivity of molecules like this compound. scienceopen.com Descriptors derived from quantum chemical calculations, such as molecular orbital energies (HOMO and LUMO), electrostatic potentials, and atomic charges, can indicate the most likely sites for nucleophilic or electrophilic attack. researchgate.net

For this compound, the electrophilic sites would likely be the carbonyl carbon and the carbon atom bonded to the bromine. The relative reactivity of these sites can be quantified using quantum chemical descriptors. For instance, the Fukui function can be calculated to predict the local reactivity of different atomic sites in the molecule. The combination of quantum chemistry with machine learning is also an emerging approach for the rapid prediction of reaction outcomes. nih.govacs.orgmdpi.com

| Atomic Site | Calculated Descriptor (e.g., Partial Charge) | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon (C5) | +0.45 | Electrophilic |

| Carbon-bearing Bromine (C1) | +0.15 | Electrophilic |

| Carbonyl Oxygen | -0.50 | Nucleophilic |

This table contains exemplary data to illustrate the concept, as specific calculations for this compound are not available in the cited literature.

Computational Studies on Stereochemical Outcomes and Enantioselectivity

When a reaction can produce stereoisomers, computational chemistry is a valuable tool for predicting and rationalizing the stereochemical outcome. pnas.org For reactions involving this compound that could generate a new chiral center, computational models can be used to calculate the energies of the diastereomeric transition states leading to different stereoisomers. cam.ac.uk The stereoselectivity is then predicted based on the energy difference between these transition states, often in good agreement with experimental results. cam.ac.uk

For example, in the reduction of the ketone group at C5, if a chiral reducing agent is used, two enantiomeric alcohols could be formed. Computational modeling of the transition states for the formation of both enantiomers can help in understanding the factors that control the enantioselectivity of the reaction. pnas.orgresearchgate.net

In Silico Approaches for Catalyst Design and Optimization

Computational methods play a crucial role in the modern design and optimization of catalysts for specific chemical transformations. nih.govacs.orgoup.com For reactions involving this compound, in silico approaches can be used to screen potential catalysts and to understand how they function at a molecular level.

This process often involves:

Descriptor-Based Screening: Identifying key properties (descriptors) of a catalyst that correlate with its activity and selectivity. acs.org

Mechanism-Based Design: Using DFT and other methods to elucidate the catalytic cycle and identify the rate-determining and selectivity-determining steps. nih.gov

Virtual Screening: Creating a library of virtual catalyst candidates and computationally evaluating their performance before committing to laboratory synthesis.

For instance, if a dehalogenation reaction of this compound were desired, computational methods could be employed to design an artificial metallo-haloalkane dehalogenase or another type of catalyst that could efficiently and selectively remove the bromine atom. nih.gov Similarly, for a cross-coupling reaction, computational tools could help in optimizing the ligand structure of a metal catalyst to enhance its performance. nih.gov

Applications of 1 Bromononan 5 One As a Key Synthetic Intermediate

Building Block for Heterocyclic Compounds

The dual functionality of 1-Bromononan-5-one allows it to act as a linchpin in the formation of various heterocyclic rings. The ketone can react with nucleophiles like amines, while the bromo group is susceptible to substitution or cyclization, facilitating the assembly of diverse ring systems.

Synthesis of Imidazole (B134444) Derivatives

The synthesis of imidazole rings, a core structure in many pharmaceuticals, often involves the reaction of an α-haloketone with an amidine or a mixture of an aldehyde, ammonia, and another nitrogen source. nih.govorgsyn.org While this compound is a γ-bromoketone, its ketone moiety can react with a suitable nitrogen-containing precursor. For instance, in a multi-component reaction, the ketone could condense with an aldehyde and ammonia. However, the most established methods, such as those reacting α-haloketones with amidines or thioureas, are not directly applicable without prior modification of the this compound structure. nih.govnih.gov

A plausible, though less direct, approach involves a reaction where the ketone first forms an intermediate that subsequently undergoes cyclization involving the bromo-terminated alkyl chain. For example, reaction with certain nitrogen nucleophiles could lead to an intermediate poised for intramolecular cyclization to form a substituted, fused imidazole system.

Table 1: General Components for Imidazole Synthesis

| Precursor Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class |

|---|---|---|---|---|

| α-Haloketone Route | α-Haloketone | Amidine | Base (e.g., K₂CO₃) in aq. THF | 2,4-Disubstituted Imidazole orgsyn.org |

Formation of Quinoxalinones, Benzoxazinones, and Benzothiazines

The synthesis of these fused heterocyclic systems typically involves the condensation of a bifunctional aromatic precursor with a compound containing two electrophilic centers or a group that can generate them in situ.

Quinoxalinones: These are commonly prepared by the condensation of an o-phenylenediamine (B120857) with an α-ketoacid or an α-haloester. sapub.orgacademicjournals.org For instance, the reaction of o-phenylenediamine with ethyl bromoacetate (B1195939) proceeds via initial N-alkylation followed by intramolecular cyclization and condensation to yield the quinoxalinone ring system. academicjournals.org Utilizing this compound, a reaction with o-phenylenediamine could theoretically proceed where one amino group forms an enamine or imine with the ketone, and the second amino group displaces the bromide via intramolecular nucleophilic substitution to form a fused, seven-membered diazepine (B8756704) ring, which could potentially rearrange. A more direct synthesis of a substituted quinoxalinone would require this compound to be converted into an α-dicarbonyl equivalent first.

Benzoxazinones: The synthesis of 2H-benzo[b] nih.govCurrent time information in Bangalore, IN.oxazin-3(4H)-one derivatives is often achieved by reacting a 2-aminophenol (B121084) with an α-haloacetyl halide or an α-bromoalkanoate. ijsr.net The reaction involves initial acylation or alkylation of the amino or hydroxyl group, followed by intramolecular cyclization. A plausible pathway using this compound would involve the N-alkylation of a 2-aminophenol at the bromine center, followed by an intramolecular condensation between the phenolic hydroxyl group and the ketone to form a fused benzoxazine (B1645224) derivative.

Benzothiazines: 1,4-Benzothiazines are synthesized through the reaction of 2-aminothiophenol (B119425) with precursors like α,β-unsaturated carbonyls or α-haloketones. nih.govrsc.org The reaction with an α-haloketone involves the initial S-alkylation by the thiophenol, followed by intramolecular condensation of the amine onto the ketone. cbijournal.comresearchgate.net Using this compound, a similar pathway can be envisioned where the highly nucleophilic thiol group of 2-aminothiophenol displaces the bromide, followed by intramolecular cyclization of the aniline (B41778) nitrogen onto the ketone carbonyl, leading to a substituted 1,4-benzothiazine.

Table 2: General Synthetic Routes to Fused Heterocycles

| Target Heterocycle | Aromatic Precursor | Co-reactant Type | General Mechanism |

|---|---|---|---|

| Quinoxalinone | o-Phenylenediamine | α-Haloester | N-Alkylation, then cyclization-condensation academicjournals.org |

| Benzoxazinone | 2-Aminophenol | α-Haloacetyl Halide | N-Acylation, then O-cyclization ijsr.net |

Precursor to Pyrazolines and Isoxazoles

These five-membered heterocycles are typically synthesized via the cyclocondensation of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a dinucleophile.

Pyrazolines: The most common synthesis of 2-pyrazolines involves the reaction of an α,β-unsaturated ketone with hydrazine (B178648) or its derivatives. chim.it this compound can serve as a precursor to the required α,β-unsaturated ketone. Base-mediated elimination of HBr from this compound can generate an unsaturated ketone. While elimination would most readily form non-1-en-5-one (a γ,δ-unsaturated ketone), base-catalyzed isomerization can move the double bond into conjugation with the carbonyl to form non-3-en-5-one. This intermediate can then react with hydrazine in a one-pot or two-step sequence to yield a substituted pyrazoline. chim.itorganic-chemistry.org The reaction proceeds via a Michael addition of the hydrazine followed by intramolecular cyclization and dehydration.

Isoxazoles: The synthesis of isoxazoles often follows a similar pathway to pyrazolines, using hydroxylamine (B1172632) instead of hydrazine. beilstein-journals.org The reaction typically requires a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. As with pyrazoline synthesis, this compound can be converted to an α,β-unsaturated ketone intermediate, which then undergoes cyclocondensation with hydroxylamine to furnish the isoxazole (B147169) ring. researchgate.net

Intermediate in Complex Organic Molecule Synthesis

Beyond heterocycles, this compound is a useful building block for constructing acyclic and carbocyclic molecules with specific functionalities.

Construction of α,β-Unsaturated Ketones via Elimination

The base-induced elimination of hydrogen bromide (dehydrobromination) from a haloalkane is a fundamental method for introducing carbon-carbon double bonds. In this compound, the bromine is at the C1 position and the ketone is at C5. Treatment with a non-nucleophilic base would preferentially abstract a proton from C2, leading to the formation of non-1-en-5-one . This product is a γ,δ-unsaturated ketone, not an α,β-unsaturated ketone.

To form an α,β-unsaturated ketone such as non-3-en-5-one , a base would need to abstract a proton from the C4 position. While this is less kinetically favored, under thermodynamic control (e.g., higher temperatures, specific base/solvent systems), isomerization of the initially formed γ,δ-unsaturated ketone to the more stable, conjugated α,β-system is possible. Therefore, this compound can be a precursor to α,β-unsaturated ketones, although it may require carefully controlled reaction conditions to achieve the desired isomer.

Access to β-Diketones

Synthesizing β-diketones (1,3-diketones) from a γ-bromoketone (a 1,5-bromo-keto relationship) is a non-trivial transformation that requires multiple steps or a rearrangement reaction. researchgate.netijpras.com

One potential, albeit complex, route is through a Favorskii rearrangement . nrochemistry.comwikipedia.org This reaction typically involves the treatment of an α-haloketone with a base to form a cyclopropanone (B1606653) intermediate, which then opens to yield a carboxylic acid derivative. slideshare.net The application to a γ-bromoketone is a "homo-Favorskii" type reaction, which is less common. A more viable approach would involve converting the bromide to a nucleophilic carbon (e.g., via an organometallic reagent) and reacting it with an acylating agent, or alternatively, converting the ketone to an enolate and using the bromo-terminated chain to alkylate a β-ketoester followed by decarboxylation.

A more direct, though still multi-step, laboratory synthesis could involve:

Nucleophilic substitution of the bromide with cyanide to form the corresponding nitrile.

Hydrolysis of the nitrile to a carboxylic acid.

Conversion of the resulting keto-acid into a β-diketone via Claisen-type condensation chemistry.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the provided outline. The searches, including those using the compound's CAS number (831170-63-9), did not yield any specific information or research findings related to its use in the following applications:

Derivatization to nitrated lipids and fatty acids.

Production of functional amines and amino acid derivatives.

Synthesis of natural products and their analogues.

Development of functional materials or chemical probes.

While there is extensive literature on the synthesis of these types of molecules in general, and some involving structurally similar C9 compounds like 9-bromononanol, there is no specific data linking This compound to these particular synthetic pathways or applications.

Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection is not feasible without deviating from the strict constraints of the request and the focus on the specified compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。